triethoxy(4-vinylphenyl)silane

Description

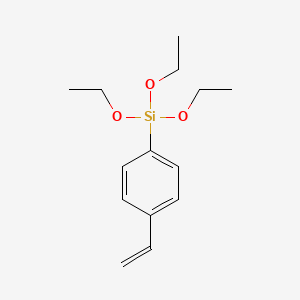

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)-triethoxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3Si/c1-5-13-9-11-14(12-10-13)18(15-6-2,16-7-3)17-8-4/h5,9-12H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFPMGWJDWEAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C=C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization and Copolymerization Dynamics of the Vinyl Moiety

Monomer in Polymer Synthesis

Triethoxy(4-vinylphenyl)silane can be used as a functional monomer in polymerization reactions sikemia.com. When copolymerized with other monomers, it introduces pendant triethoxysilyl groups into the polymer structure. These silyl groups can then undergo moisture-curing (hydrolysis and condensation) to cross-link the polymer chains, creating a thermoset material with improved thermal stability and mechanical strength scielo.br. This approach is used in the production of cross-linked polyethylene (B3416737) and other specialty polymers.

Surface Modification

This silane (B1218182) is also used for the surface modification of materials sinosil.comnih.gov. By applying it to a substrate, a durable, covalently bonded layer is formed. The outward-facing vinylphenyl groups alter the surface chemistry, for example, by making a hydrophilic glass surface more hydrophobic and reactive towards organic resins. This is crucial for improving the adhesion of paints, coatings, and adhesives to inorganic substrates sinosil.com.

Research Findings

While specific research focusing solely on triethoxy(4-vinylphenyl)silane is limited, extensive research exists on the broader class of vinyl-functional silanes. Recent studies have explored the use of such silanes in advanced applications:

Nanocomposites: Research has demonstrated that grafting vinyltriethoxysilane (VTES) onto polypropylene can improve the dispersion and adhesion of in-situ formed silica nanoparticles, leading to enhanced material properties researchgate.net.

Advanced Polymers: Copolymers of styrene and VTES have been synthesized to create precursors for materials with tailored surface properties, demonstrating hydrophobic behavior comparable to silicones scielo.br.

Biomaterials: Surface functionalization of mesoporous materials with various silanes, including those with reactive organic groups, is an active area of research for creating advanced drug delivery systems nih.gov.

These research areas highlight the potential for this compound to be used in the development of high-performance composites, functional polymers, and advanced materials for a variety of technological fields. The presence of the phenyl group in its structure can impart greater thermal stability and different reactivity compared to simple alkyl-vinyl silanes like VTES, making it a compound of continuing interest.

Development of Organic Inorganic Hybrid Materials

Sol-Gel Processing for Hybrid Systems

Sol-gel processing is a versatile and widely employed chemical method for synthesizing solid materials from small molecules. mdpi.com The process involves the conversion of a solution system (the "sol") into a solid-state network (the "gel"). For precursors like triethoxy(4-vinylphenyl)silane, the sol-gel reaction is typically initiated by the hydrolysis of the alkoxy groups in the presence of water and a catalyst (acidic or basic), forming reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with each other or with remaining ethoxy groups to form siloxane bridges, gradually building a three-dimensional inorganic network. atomfair.comnih.gov This low-temperature technique allows for the incorporation of organic functionalities, which remain covalently bonded to the silicon atoms, into an inorganic matrix. atomfair.comsol-gel.net

Organically Modified Silica (ORMOSIL) represents a specific class of hybrid materials where organic groups are directly attached to the silica network. atomfair.combohrium.com The use of this compound as a precursor allows for the direct integration of the vinylphenyl group into the silica matrix. The synthesis can be performed using the silane (B1218182) as the sole precursor or via co-condensation with other alkoxysilanes, such as tetraethoxysilane (TEOS), to tailor the properties of the final material. nih.govmdpi.com

The process begins with the hydrolysis and condensation of the triethoxysilyl groups. The non-hydrolyzable Si-C bond between the silicon atom and the phenyl ring remains stable throughout the reaction, ensuring the incorporation of the organic moiety. mdpi.com The presence of the bulky vinylphenyl group can influence the resulting network structure, often leading to mesoporosity and increased surface area compared to purely inorganic silica gels. mdpi.com By carefully controlling reaction parameters such as the precursor ratio, water content, catalyst type, and temperature, the porosity, particle size, and degree of organic functionalization of the ORMOSIL matrix can be precisely engineered.

Table 1: Parameters in ORMOSIL Synthesis via Sol-Gel Processing

| Parameter | Role in Synthesis | Potential Effect on ORMOSIL Properties |

|---|---|---|

| Precursor(s) | Source of inorganic network and organic functionality (e.g., this compound, TEOS) | Determines the chemical nature and density of organic groups; influences mechanical and thermal properties. |

| Water-to-Silane Ratio | Governs the extent of the hydrolysis reaction | Affects the rate of gelation and the final network structure; higher ratios can lead to more complete hydrolysis. |

| Catalyst (Acid or Base) | Controls the rates of hydrolysis and condensation reactions | Influences the morphology (e.g., particulate vs. polymeric gels) and pore structure of the resulting matrix. |

| Solvent | Solubilizes reactants and controls concentration | Affects reaction kinetics and the homogeneity of the sol. |

| Temperature | Influences the rates of all chemical reactions | Can be used to control the speed of gelation and the aging process of the gel. |

The bifunctional nature of this compound is critical for the formation of complex hybrid resins and dual-network systems. The sol-gel reaction of the triethoxysilyl groups builds the inorganic siloxane backbone, while the vinyl groups are preserved for a subsequent organic polymerization step. This sequential process allows for the creation of interpenetrating polymer networks (IPNs) or covalently linked hybrid structures.

In a typical synthesis, the silane precursor first undergoes hydrolysis and condensation to form a vinyl-functionalized silica network. This network can then be impregnated with a vinyl monomer and a radical initiator. Upon heating or UV irradiation, the initiator triggers the polymerization of both the pendant vinyl groups on the silica network and the free monomer, creating an entangled organic polymer chain throughout the inorganic matrix. researchgate.net This results in a material that combines the hardness and thermal stability of the siloxane network with the toughness and functionality of the organic polymer. researchgate.net The degree of cross-linking and the phase morphology of these hybrid resins can be manipulated by adjusting the ratio of organic to inorganic components and the reaction conditions. nih.gov

Hybrid Polymer Synthesis and Architectures

Beyond sol-gel matrices, this compound is a valuable monomer and grafting agent for creating novel hybrid polymer architectures. Its dual reactivity enables the synthesis of polymers that can be crosslinked through moisture-curing mechanisms or designed as complex block and graft copolymers.

This compound can be used to impart moisture-curable properties to various thermoplastic polymers. The general approach involves grafting the silane molecule onto the polymer backbone. For a polymer like polyethylene (B3416737), this is typically achieved in the melt phase in an extruder. A free-radical initiator, such as dicumyl peroxide, is used to abstract a hydrogen atom from the polymer chain, creating a macroradical. core.ac.uk This macroradical then reacts with the vinyl group of the silane, covalently bonding it to the polymer backbone. google.comspecialchem.com

The resulting silane-grafted polymer is thermoplastic and can be processed into its final form (e.g., films, pipes, cable insulation). The crosslinking step is initiated post-processing by exposing the material to moisture. In the presence of a silanol condensation catalyst, commonly a tin compound like dibutyltin dilaurate, the ethoxy groups on the silicon atom hydrolyze to form silanols. core.ac.ukgoogle.com These silanols then condense with each other to form stable Si-O-Si crosslinks between polymer chains. specialchem.com This process, known as moisture curing, transforms the thermoplastic into a thermoset material with enhanced thermal stability, chemical resistance, and mechanical strength. specialchem.com

Table 2: Typical Components of a Silane-Crosslinkable Polymer Composition

| Component | Example | Function |

|---|---|---|

| Base Polymer | High-Density Polyethylene (HDPE) | Provides the main structural backbone of the material. |

| Unsaturated Silane | This compound | Acts as the grafting and crosslinking agent. |

| Free Radical Initiator | Dicumyl Peroxide (DCP) | Initiates the grafting reaction between the polymer and the silane. core.ac.uk |

| Condensation Catalyst | Dibutyltin Dilaurate (DBTDL) | Catalyzes the moisture-curing reaction (hydrolysis and condensation) to form siloxane crosslinks. core.ac.uk |

| Antioxidant | Irganox 1010 | Protects the polymer from degradation during high-temperature processing and in its final application. core.ac.uk |

The distinct reactivities of the vinyl and triethoxysilyl groups in this compound allow for its use in synthesizing sophisticated polymer architectures like block and graft copolymers containing polysiloxane segments. These materials combine the properties of vinyl polymers (e.g., polystyrene) with the unique characteristics of polysiloxanes, such as low glass transition temperature, high gas permeability, and biocompatibility. nih.gov

One synthetic strategy involves first polymerizing this compound with other vinyl monomers via controlled radical polymerization techniques to create a well-defined block copolymer. The resulting polymer contains segments with pendant triethoxysilyl groups. These groups can then act as initiation sites for the ring-opening polymerization of cyclic siloxanes or undergo condensation with pre-formed siloxane oligomers in a "grafting to" approach.

Alternatively, a polysiloxane backbone can be functionalized with groups that can initiate the polymerization of this compound in a "grafting from" approach. For example, a polysiloxane containing initiator sites for atom-transfer radical polymerization (ATRP) can be used to grow poly(4-vinylphenyl)silane chains from the siloxane backbone. ucsb.edu This method provides excellent control over the length and density of the grafted chains, allowing for the precise tuning of the copolymer's final properties and morphology. ucsb.edu

Applications in Advanced Material Systems (Material Science Focus)

The hybrid materials derived from this compound find use in a variety of advanced material systems where a combination of properties is required. The ability to form robust inorganic networks, coupled with the reactivity of the vinylphenyl group, makes it a versatile building block in material science.

Protective Coatings: Sol-gel derived coatings containing this compound can be applied to metal and polymer surfaces to enhance scratch resistance, thermal stability, and barrier properties. mdpi.com The inorganic siloxane component provides hardness and adhesion, while the organic part imparts flexibility and toughness, preventing the coating from becoming brittle. atomfair.comnih.gov These hybrid coatings are explored for corrosion protection and as transparent hard coats for optical applications. mdpi.commdpi.com

Optoelectronics: The low-temperature nature of sol-gel processing allows for the creation of hybrid optical materials. sol-gel.net this compound can be used to create stable matrices for embedding optically active molecules like dyes or quantum dots. The phenyl group can also contribute to a higher refractive index compared to purely aliphatic linkers, which is advantageous for applications in waveguides, lenses, and encapsulation materials for light-emitting diodes (LEDs). sol-gel.net

High-Performance Composites: As a coupling agent, this compound can improve the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices. The triethoxysilyl group bonds to the filler surface, while the vinyl group can copolymerize with the matrix resin during curing, creating a strong covalent link across the interface. This leads to composite materials with enhanced mechanical strength and durability.

Dielectric Materials: The crosslinked polysiloxane networks that can be formed using this silane often exhibit low dielectric constants and good thermal stability, making them suitable for use as insulating layers in microelectronics. The incorporation of the rigid phenyl group can enhance the thermomechanical properties of these materials compared to traditional silicone dielectrics.

Coatings and Protective Layers

This compound is utilized in the formulation of high-performance coatings and protective layers, where it enhances adhesion, durability, and corrosion resistance. The triethoxysilane group can hydrolyze to form silanols, which then condense with hydroxyl groups on inorganic substrates like metal or glass, forming stable M-O-Si bonds (where M is a metal atom). This creates a robust interface between the substrate and the coating. Concurrently, the vinyl group can copolymerize with various organic resins, integrating the silane into the polymer matrix.

Research has demonstrated that vinyl silanes can significantly improve the corrosion protection of metal sheets, offering performance comparable or even superior to traditional chromate-based treatments. When applied to metal surfaces, these silanes form a thin, durable film that not only provides a barrier against corrosive elements but also enhances the adhesion of subsequent paint or polymer layers. The concentration of the vinyl silane in the treatment solution is a critical parameter; concentrations below 4% may offer limited protection, while concentrations above 10% can lead to brittle and weak films. google.com The pH of the application solution is also crucial and is typically maintained between 3 and 8 to ensure optimal performance without damaging the metal substrate. google.com

The incorporation of silane coupling agents into sol-gel coatings is another effective strategy for enhancing corrosion resistance, particularly for reactive metals like magnesium alloys. nih.gov The silane facilitates the formation of a dense, cross-linked siloxane (Si-O-Si) network at the metal-coating interface, which acts as a stable barrier to corrosive species. nih.gov

Key Research Findings in Coatings:

| Feature | Description | Reference |

| Adhesion Promotion | Forms covalent bonds with inorganic substrates and organic resins, improving coating adhesion. | google.com |

| Corrosion Resistance | Creates a protective siloxane layer on metal surfaces, significantly enhancing corrosion resistance. | google.comnih.gov |

| Improved Durability | Enhances the mechanical and chemical resistance of coatings. | google.com |

Adhesives, Sealants, and Encapsulation Materials

In the realm of adhesives and sealants, this compound functions as a powerful adhesion promoter and crosslinking agent. polycil.co.uk Its ability to form chemical bridges between dissimilar materials, such as bonding organic elastomers to inorganic fillers or substrates, is a key advantage. cfmats.comcfmats.com When incorporated into adhesive formulations, the silane improves not only the initial bond strength but also the long-term durability and resistance to environmental factors like moisture. cfmats.comcfmats.com

The mechanism involves the hydrolysis of the ethoxy groups to silanols, which can then react with hydroxyl groups on the surface of inorganic materials. The vinyl group, on the other hand, can react with the polymer matrix of the adhesive or sealant. This dual functionality ensures a strong and stable bond at the interface. tcichemicals.com Silane coupling agents are particularly effective in improving the adhesion of materials that are otherwise difficult to bond, such as polyethylene to aluminum. cfmats.com

For electronic encapsulation, silane-based materials offer low-stress protection for sensitive components. Their unique chemical structure allows them to relieve stress during thermal cycling, which is a critical requirement in modern electronic packaging where materials with different coefficients of thermal expansion are used. silicone-polymers.co.uk

Improvements in Adhesive and Sealant Properties with Silane Coupling Agents:

| Property | Improvement | Reference |

| Bond Strength | Significantly increases the adhesive strength between various substrates. | cfmats.comcfmats.com |

| Water Resistance | Enhances the durability of the adhesive bond in humid environments. | cfmats.com |

| Thermal Stability | Improves the performance of adhesives and sealants at elevated temperatures. | silicone-polymers.co.uk |

Nanocomposites and Nanomaterials Integration

This compound plays a critical role in the development of advanced nanocomposites by facilitating the dispersion of inorganic nanoparticles within a polymer matrix and enhancing the interfacial adhesion between the two phases. Surface modification of nanoparticles with silane coupling agents is a common strategy to prevent their agglomeration and improve their compatibility with the polymer. nih.govresearchgate.net

The silane molecules form a layer on the surface of the nanoparticles, with the silanol groups bonding to the nanoparticle surface and the vinyl groups extending outwards, ready to react with the polymer matrix during composite fabrication. researchgate.net This surface treatment leads to a more homogeneous dispersion of the nanoparticles and a stronger interface, which is crucial for transferring stress from the polymer matrix to the reinforcing nanoparticles, thereby improving the mechanical properties of the nanocomposite. walshmedicalmedia.comresearchgate.net

For instance, modifying alumina or silica nanoparticles with vinyl trimethoxy silane has been shown to significantly enhance the mechanical properties of vinyl ester composites. walshmedicalmedia.com Similarly, polypropylene grafted with vinyltriethoxysilane has been used to create nanocomposites with improved thermal and mechanical properties due to the strong attachment of the modified polymer to the silica surface. researchgate.net

Effects of Silane Surface Modification on Nanocomposites:

| Parameter | Effect of Silane Treatment | Reference |

| Nanoparticle Dispersion | Improves dispersion and reduces agglomeration within the polymer matrix. | nih.govresearchgate.net |

| Interfacial Adhesion | Creates strong covalent bonds between nanoparticles and the polymer matrix. | researchgate.net |

| Mechanical Properties | Enhances tensile strength, stiffness, and impact resistance of the composite. | walshmedicalmedia.comresearchgate.net |

Development of Hybrid Aerogels and Xerogels

This compound is a valuable precursor in the synthesis of organic-inorganic hybrid aerogels and xerogels, materials known for their high porosity, low density, and large surface area. The incorporation of organic functionalities into the silica network can overcome the inherent brittleness of traditional silica aerogels, leading to materials with improved mechanical properties and hydrophobicity. bohrium.comresearchgate.netelsevierpure.com

In the synthesis of these hybrid materials, this compound is often co-condensed with a silica precursor like tetraethoxysilane (TEOS) via a sol-gel process. bohrium.comresearchgate.netelsevierpure.com The vinyl and phenyl groups from the silane become an integral part of the aerogel's framework, imparting flexibility and hydrophobicity. Research has shown that hybrid aerogels synthesized with a similar precursor, triethoxy(1-phenylethenyl)silane, exhibit a remarkable increase in mechanical strength and hydrophobicity compared to pristine silica aerogels. bohrium.comresearchgate.netelsevierpure.com

These hybrid aerogels and xerogels are promising for a variety of applications, including thermal insulation, as their properties can be tailored by adjusting the ratio of the organic and inorganic precursors. nih.govnih.gov

Properties of Hybrid Aerogels Synthesized with Phenyl/Vinyl Silanes:

| Property | Observation | Reference |

| Mechanical Strength | Significant increase in compressive strength and flexibility compared to pure silica aerogels. | bohrium.comresearchgate.netelsevierpure.com |

| Hydrophobicity | The presence of organic groups on the surface increases the water contact angle, making the aerogels more resistant to moisture. | bohrium.comresearchgate.netelsevierpure.com |

| Porosity | High porosity is maintained, which is essential for applications like thermal insulation. | nih.gov |

Functional Materials for Specific Engineering Disciplines (e.g., Electronic Materials, Dental Composites, Catalytic Supports)

Electronic Materials: In the field of electronic packaging, silane coupling agents are used to enhance the interfacial bonding performance in hybrid bonding applications, which are critical for advanced semiconductor packaging. researchgate.net They can be used to functionalize dielectric surfaces, such as SiO2, to promote strong adhesion between dielectric layers while preserving the integrity of metallic interconnects. researchgate.net The choice of silane, including those with vinyl functionality, is crucial for achieving reliable low-temperature integration in 3D semiconductor packaging. researchgate.net

Dental Composites: Silane coupling agents are essential components in modern dentistry, particularly in resin-based composite restorations. omicsonline.orgdakenchem.com They are used to promote a durable bond between the inorganic filler particles (e.g., silica, glass) and the organic polymer matrix of the composite material. omicsonline.orgdakenchem.com This enhanced adhesion is critical for the mechanical strength and longevity of dental restorations. omicsonline.org Silanes are also used as primers to treat the surface of ceramic or composite restorations before they are bonded to the tooth structure, ensuring a strong and lasting bond. dakenchem.comnih.govmdpi.com The application of a silane coupling agent can significantly improve the clinical performance of repaired composite restorations. nih.gov

Catalytic Supports: Silane coupling agents are employed for the immobilization of catalysts onto solid supports. nih.gov The silane is first used to functionalize the surface of the support material (e.g., silica, metal oxides). The organic functional group of the silane can then be used to covalently attach the catalyst molecules. This approach offers several advantages, including improved catalyst stability, easier separation of the catalyst from the reaction mixture, and the potential for catalyst recycling. The choice of the silane's organic group is critical for the successful immobilization and subsequent catalytic activity of the enzyme or catalyst. nih.gov

Advanced Characterization Methodologies for Triethoxy 4 Vinylphenyl Silane and Its Derivatives

Spectroscopic Analysis of Chemical Structure

Spectroscopic techniques are fundamental in elucidating the molecular structure and monitoring chemical transformations of triethoxy(4-vinylphenyl)silane.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for monitoring the progress of its reactions, such as hydrosilylation and polymerization. lp.edu.uaplu.mx

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound exhibits characteristic signals for the vinyl, phenyl, and ethoxy groups. For instance, in a study of triethoxy(vinylphenethyl)silane, a derivative, the signals for the ethoxy group's methyl and methylene protons were observed, alongside signals for the phenyl and vinyl protons. lp.edu.ua

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify the carbon framework of the molecule. In the ¹³C NMR spectrum of triethoxy(vinylphenethyl)silane, distinct signals are observed for the methyl and methylene carbons of the ethoxy group, the silicon-bonded methylene carbon, the carbons of the phenyl ring, and the carbons of the vinyl group. lp.edu.ua The chemical shifts provide valuable information for confirming the structure of the compound. lp.edu.uaumich.edu

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for studying the silicon environment and tracking reactions involving the silane (B1218182) moiety. plu.mxnih.gov The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to the silicon atom and the extent of condensation in sol-gel processes. plu.mxresearchgate.net For instance, the hydrolysis and condensation reactions of alkoxysilanes can be followed by monitoring the changes in the ²⁹Si NMR spectra, which reveal the formation of various siloxane species (dimers, linear/branched chains, rings, and 3D networks). plu.mxresearchgate.net The natural abundance of ²⁹Si is low, which can make detection challenging, but techniques like hyperpolarization can significantly enhance the signal. researchgate.netnih.gov Solid-state ²⁹Si NMR can be used to study the structure of silanes grafted onto surfaces, providing information on the bonding between the silane and the substrate. researchgate.netresearchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Triethoxy(vinylphenyl)silane Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₂CH₃ | 18.8 |

| Si-CH₂- | 17.5 |

| -O-CH₂- | 28.8 |

| C₆H₄-CH₂- | 57.8 |

| =CH₂ | 112.1 |

| Phenyl carbons | 125-128 |

| =CH- | 138 |

Data sourced from a study on triethoxy(vinylphenethyl)silane. lp.edu.ua

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying functional groups and analyzing the network structure of materials derived from this compound. researchgate.netnih.gov

FTIR Spectroscopy: FTIR spectroscopy is widely used to identify the characteristic vibrations of chemical bonds within a molecule. In the context of this compound and its derivatives, FTIR can detect the presence of key functional groups. For example, the FTIR spectrum of triethoxy(vinylphenethyl)silane shows absorption bands characteristic of the disubstituted benzene ring (around 755 and 776 cm⁻¹), the Si-O-C group (doublet at 963–980 cm⁻¹ and bands in the 1100 and 1165 cm⁻¹ region), the Si-C bond (around 1290 cm⁻¹), and the C=C bond of the vinyl group (around 1389 cm⁻¹). lp.edu.ua FTIR is also instrumental in monitoring the polymerization of the vinyl group and the hydrolysis and condensation of the triethoxysilyl group. The broad band observed between 989-1,195 cm⁻¹ in silane-treated polymers is attributed to the Si-O-C stretching of the silane. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can be used to study the sol-gel process and the formation of siloxane networks in derivatives of this compound. researchgate.netnih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for a Triethoxy(vinylphenyl)silane Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| Disubstituted benzene ring | 755 and 776 |

| Si-O-CH₂CH₃ | 963–980 (doublet) |

| Si-O-C | 1100 and 1165 |

| Si-C | 1290 |

| CH=CH₂ | 1389 |

| C-H | 2800–3100 |

Data sourced from a study on triethoxy(vinylphenethyl)silane. lp.edu.ua

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. ipfdd.dethermofisher.comthermofisher.comscivisionpub.com It is particularly valuable for analyzing thin films and surface modifications involving this compound. diva-portal.orgresearchgate.netresearchgate.net

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and provide information about their bonding environment. thermofisher.comspectroscopyeurope.com For silane films, XPS can be used to investigate the Si 2p, O 1s, and C 1s core levels to understand the chemical structure of the film and its interaction with the substrate. diva-portal.orgmdpi.com The binding energy of the Si 2p peak can provide information about the oxidation state of silicon and the formation of Si-O-Si and Si-O-metal bonds. researchgate.netmdpi.com Angle-resolved XPS (ARXPS) can be used to obtain depth-profiling information non-destructively, allowing for the determination of the thickness and composition of ultra-thin silane films. thermofisher.commdpi.com

Interactive Data Table: Typical Binding Energies in XPS Analysis of Silane Films

| Core Level | Binding Energy (eV) | Interpretation |

| Si 2p | ~102-104 | Si-O bonds in siloxane networks and silica. researchgate.net |

| C 1s | ~285 | Aliphatic carbon (C-C, C-H). mdpi.com |

| C 1s | ~286-287 | Carbon bonded to oxygen (C-O). mdpi.com |

| O 1s | ~532-533 | Oxygen in Si-O-Si and Si-OH groups. researchgate.net |

Thermal and Morphological Characterization

Understanding the thermal stability and microstructure of materials derived from this compound is crucial for their application.

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. doi.org It is a valuable tool for assessing the thermal stability of polymers and composites derived from this compound. doi.orgelsevierpure.com TGA can also be used to determine the organic content in hybrid organic-inorganic materials. researchgate.net

The TGA curve provides information about the decomposition temperature and the amount of residue left at high temperatures. For example, in copolymers of methyl methacrylate and vinyl triethoxy silane, TGA has been used to study their thermal and oxidative degradation. doi.org The results showed that the incorporation of vinyl triethoxy silane segments decreased the thermal stability of the polymethyl methacrylate. doi.org The weight loss at different temperature ranges can be correlated with the decomposition of specific components of the material. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the microstructure and morphology of materials at the micro- and nanoscale. kpi.ua

TEM: TEM provides even higher resolution images and can be used to visualize the internal structure of a material. In the context of nanocomposites, TEM can be used to observe the size, shape, and distribution of nanoparticles within the polymer matrix. For instance, in composites formed by the in-situ polymerization of tetraethoxysilane in a polymer matrix, TEM has been used to investigate the morphology of the resulting silica domains. kpi.ua

Characterization of Polymer and Hybrid Material Properties

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers derived from this compound. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). tosohbioscience.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length.

The synthesis of polymers using this compound, either as a comonomer or as a grafting agent, can be monitored and controlled using GPC. For instance, in controlled radical polymerization techniques, GPC is used to track the linear increase of molecular weight with monomer conversion and to ensure a narrow PDI, which is indicative of a well-controlled polymerization process. researchgate.net

The following interactive data table presents typical GPC results for a series of polymers synthesized with varying compositions or reaction times, illustrating the detailed molecular weight information that can be obtained.

| Polymer Sample | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Polymer A | 25,000 | 27,500 | 1.10 |

| Polymer B | 50,000 | 57,500 | 1.15 |

| Polymer C | 75,000 | 90,000 | 1.20 |

This data is crucial for correlating the polymer's molecular architecture with its macroscopic properties, such as mechanical strength, viscosity, and thermal behavior.

Dynamic Light Scattering (DLS) for Particle and Aggregate Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a suspension or solution. mdpi.com For materials involving this compound, DLS is particularly useful for characterizing nanoparticles, colloids, or self-assembled structures where the silane is used as a surface functionalizing agent or a precursor. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity. Analysis of these fluctuations yields the hydrodynamic radius of the particles.

When this compound is used to functionalize nanoparticles, DLS can confirm the successful modification by detecting an increase in the hydrodynamic radius compared to the unmodified particles. It is also a powerful tool for assessing the colloidal stability of these functionalized nanoparticles in different environments, as aggregation will lead to a significant increase in the measured particle size. nih.gov

The interactive table below provides representative DLS data for a suspension of nanoparticles before and after surface modification with this compound, as well as after an aggregation-inducing step.

| Sample | Z-Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Unmodified Nanoparticles | 100 | 0.15 |

| Silane-Modified Nanoparticles | 110 | 0.18 |

| Aggregated Nanoparticles | 550 | 0.65 |

The Z-average diameter provides an intensity-weighted average size, while the PDI indicates the breadth of the size distribution. A low PDI value suggests a monodisperse sample with a narrow range of particle sizes.

X-ray Diffraction (XRD) for Crystalline Structure and Grafting Confirmation

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of materials. In the context of this compound and its derivatives, XRD can be employed to confirm the grafting of the silane onto crystalline substrates and to study the changes in the crystalline structure of polymers and hybrid materials. When X-rays interact with a crystalline material, they are diffracted in specific directions, producing a characteristic diffraction pattern. This pattern is a fingerprint of the material's crystal lattice.

The grafting of this compound onto a crystalline substrate, such as cellulose nanocrystals, can be confirmed by XRD. mdpi.com While the fundamental crystal structure of the substrate may remain unchanged, subtle changes in the diffraction pattern, such as shifts in peak positions or changes in peak intensities, can indicate the presence of the grafted silane layer. For semi-crystalline polymers, XRD is used to determine the degree of crystallinity, which can be affected by the incorporation of this compound as a comonomer or as part of a hybrid composite. The introduction of the silane may alter the packing of the polymer chains, leading to changes in the crystalline domains.

The following data table shows hypothetical XRD peak data for a crystalline substrate before and after grafting with this compound, illustrating how the technique can be used to confirm the modification.

| Sample | Diffraction Angle (2θ) (°) | Corresponding Crystalline Plane | Relative Intensity |

|---|---|---|---|

| Unmodified Crystalline Substrate | 22.5 | (200) | 100% |

| Silane-Grafted Substrate | 22.3 | (200) | 95% |

A slight shift in the diffraction angle and a change in the relative intensity of the characteristic peak can provide evidence of the successful grafting of the silane onto the crystalline surface.

Electrochemical Assessment of Modified Surfaces (e.g., Corrosion Protection)

Electrochemical techniques are essential for evaluating the performance of surfaces modified with this compound, particularly in applications such as corrosion protection. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive method used to study the protective properties of coatings on metallic substrates. mdpi.com By applying a small amplitude AC potential at various frequencies and measuring the resulting current, EIS can provide detailed information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.

When a metal surface is coated with a film derived from this compound, the silane layer acts as a barrier to corrosive species like water and ions. The effectiveness of this barrier can be quantified by parameters extracted from EIS data, such as the coating resistance (Rc) and the coating capacitance (Cc). A high coating resistance and a low coating capacitance are indicative of a dense, uniform, and protective coating with low water uptake. nih.gov

The interactive data table below presents typical EIS results for an uncoated steel substrate and a substrate coated with a this compound-based film, after immersion in a corrosive solution.

| Sample | Immersion Time (hours) | Coating Resistance (Rc) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) |

|---|---|---|---|

| Uncoated Steel | 1 | 1.0 x 10³ | - |

| Silane-Coated Steel | 1 | 1.0 x 10⁷ | 5.0 x 10⁻⁹ |

| Silane-Coated Steel | 24 | 5.0 x 10⁶ | 8.0 x 10⁻⁹ |

The significantly higher coating resistance of the silane-coated steel demonstrates its superior corrosion protection performance compared to the uncoated substrate. The change in these parameters over time provides insights into the durability and long-term performance of the protective coating.

Computational and Theoretical Investigations

Quantum-Chemical Modeling of Reaction Pathways

Quantum-chemical modeling is a fundamental approach used to investigate the electronic structure and reactivity of molecules. These calculations can elucidate the step-by-step mechanisms of chemical reactions, including the hydrolysis and condensation of triethoxy(4-vinylphenyl)silane, by mapping out the potential energy surface of the reacting system.

Density Functional Theory (DFT) is a widely used quantum-chemical method for studying the reaction pathways of organosilanes. It provides a balance between accuracy and computational cost, making it suitable for modeling complex processes like the hydrolysis of ethoxy groups and the subsequent condensation to form polysiloxane networks.

In the context of this compound, DFT calculations can model the stepwise hydrolysis of the Si-OEt bonds to form silanol intermediates (Si-OH) and the subsequent condensation reactions between these silanols or between a silanol and an ethoxy group to form a siloxane (Si-O-Si) bond. These calculations help identify the most favorable reaction pathways by comparing the energies of various transition states and intermediates. For instance, studies on similar alkoxysilanes have shown that hydrolysis can be catalyzed by both acids and bases, and DFT can elucidate the specific role of the catalyst in lowering the energy barriers of the reaction. The presence of the vinylphenyl group can influence the reactivity of the ethoxy groups through electronic effects, which can be precisely quantified using DFT.

| Compound | Condition | Activation Energy (kJ/mol) |

|---|---|---|

| Methyltriethoxysilane (MTES) | Acidic (pH 3.1) | 57.61 |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.8) | 97.84 |

| Aminopropyltriethoxysilane (APTS) | Neutral (Initial Step) | 34.4 |

| Aminopropyltriethoxysilane (APTS) | Neutral (Secondary Step) | 30.6 |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | Aqueous (pH 5.4, Epoxy Ring Opening) | 68.4 |

Data sourced from related organofunctional silanes to illustrate typical values. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of materials, such as the formation of silane (B1218182) layers on surfaces and the structure of the resulting polymer networks.

For this compound, MD simulations are particularly useful for understanding how these molecules behave at the interface between an inorganic substrate (like silica or a metal oxide) and an organic polymer matrix. The simulations can model the process of silanization, where the silane molecules first adsorb onto the substrate surface, undergo hydrolysis and condensation, and form a covalently bonded siloxane network. researchgate.net

These simulations can reveal key details about the structure and properties of the interfacial layer:

Grafting Density: MD can be used to study how the density of silane molecules grafted onto the surface affects the final structure of the interfacial layer. Simulations have shown that at low grafting densities, the silane molecules may lie flat on the surface, while at higher densities they are forced to orient more vertically, forming a more brush-like structure. mdpi.comresearchgate.net

Network Structure: The simulations can track the formation of Si-O-Si bonds, revealing the extent of cross-linking within the silane layer and how this network structure contributes to the mechanical stability of the interface. mdpi.com

Interfacial Bonding: By calculating the interaction energies between the silane layer, the substrate, and the polymer matrix, MD simulations can quantify the strength of adhesion. This helps in understanding how the vinylphenyl group of the silane interacts with the surrounding polymer, promoting compatibility and stress transfer across the interface. mdpi.com

Advanced Computational Approaches

Beyond DFT and conventional MD, advanced computational methods are emerging that promise to accelerate the design and discovery of new organosilane materials and processes.

Machine learning (ML) is a powerful tool that can be used to build predictive models from large datasets. In the field of organosilane chemistry, ML is being applied to a variety of challenges, from predicting fundamental chemical properties to optimizing the performance of composite materials. rsc.org

Potential applications of ML for this compound include:

Property Prediction: ML models can be trained on databases of known organosilanes to predict the properties of new, un-synthesized molecules. This could include predicting the reactivity of the silane, its adhesion properties, or the thermal stability of the resulting polymer. By using the chemical structure of a silane as input, these models can rapidly screen large numbers of potential candidates for a specific application. nih.govmdpi.com

Reaction Optimization: ML algorithms can be used to analyze data from chemical reactions and identify the optimal conditions (e.g., temperature, catalyst, concentration) for processes like hydrolysis and polymerization. This can lead to more efficient and controlled synthesis of polysiloxane materials.

Materials Discovery: By combining ML with high-throughput computational screening (using methods like DFT or MD), it is possible to accelerate the discovery of new organosilane-based materials with desired properties. The ML model can learn structure-property relationships from the simulation data and guide the search for promising new chemical structures. mdpi.com

Future Research Directions and Emerging Trends

Sustainable Synthesis Routes and Green Chemistry Principles

The future synthesis of triethoxy(4-vinylphenyl)silane is expected to be heavily influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. acs.orgscienceinschool.org Key areas of research will likely focus on improving the atom economy, utilizing safer solvents, and developing more energy-efficient catalytic systems. scienceinschool.orgacs.org

Current synthesis methods often rely on hydrosilylation, which can involve platinum-based catalysts. smolecule.com A significant trend in green chemistry is the replacement of these precious metal catalysts with more abundant and less toxic alternatives.

Table 1: Emerging Sustainable Catalysts for Hydrosilylation

| Catalyst Type | Description | Potential Advantages |

|---|---|---|

| Iron Complexes | Earth-abundant metal catalysts, such as those with terpyridine ligands, are being explored. | Offers a sustainable and cost-effective alternative to platinum, achieving comparable yields in some systems. smolecule.com |

| Cobalt Complexes | Activated by agents like NaH·BEt₃, these complexes show high activity. | Can exhibit exceptional turnover numbers (TONs), leading to higher efficiency and less catalyst waste. smolecule.com |

| Base-Catalyzed Systems | Methods using catalysts like Cesium Fluoride (CsF) avoid transition metals entirely. | Provides an environmentally friendly route that enhances operational safety by avoiding gaseous silanes. smolecule.com |

Future research will aim to optimize these greener catalytic systems for the specific synthesis of this compound, focusing on maximizing yield and purity while adhering to the core tenets of sustainable chemistry, such as waste prevention and energy efficiency. acs.orgresearchgate.net

Advanced Functionalization for Smart Materials

This compound is an ideal building block for "smart materials" that can respond to external stimuli. Its triethoxysilane group allows for strong covalent bonding to inorganic substrates like silica and metal oxides, while the vinyl group provides a reactive site for polymerization. sikemia.commdpi.com This dual functionality is key to creating surfaces and materials with tunable properties.

Advanced functionalization strategies are moving beyond simple surface modification towards creating complex, responsive systems. One major area of development is the use of Surface-Initiated Controlled Radical Polymerization (SI-CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org These methods allow for the growth of polymer brushes from surfaces functionalized with silanes. The resulting polymer layers can be designed to respond to various stimuli.

Table 2: Research Directions for Smart Materials Using this compound

| Research Area | Description | Potential Application |

|---|---|---|

| Stimuli-Responsive Polymer Brushes | Growing polymers from a silane-modified surface that change conformation in response to stimuli like temperature, pH, or light. acs.org | Creating surfaces with switchable wettability, self-cleaning coatings, and controlled-release drug delivery systems. acs.org |

| Molecularly Imprinted Polymers (MIPs) | Using the silane (B1218182) to help create a polymer matrix with "memory sites" for specific molecules. mdpi.comresearchgate.net | Developing highly selective sensors, catalysts, and separation media for environmental and biomedical applications. researchgate.net |

| Hybrid Organic-Inorganic Composites | Integrating the silane into polymer composites to improve interfacial adhesion and introduce new functionalities. smolecule.com | Manufacturing advanced composites with enhanced mechanical strength, thermal stability, and tailored electronic properties. smolecule.com |

Future work will focus on creating more complex and highly controlled functional surfaces, enabling sophisticated applications in biosensing, microfluidics, and soft robotics.

Multi-Stimuli Responsive Hybrid Systems

Building on the concept of smart materials, a significant emerging trend is the development of hybrid systems that can respond to multiple external stimuli simultaneously or in a programmed sequence. nih.gov The distinct organic and inorganic functionalities of this compound make it a prime candidate for constructing these advanced materials.

These hybrid systems typically involve the integration of different responsive components at the molecular level. For instance, this compound can act as a linker, binding a thermo-responsive polymer to a light-sensitive inorganic nanoparticle. The resulting hybrid material could exhibit coupled responses, where a change in temperature could modulate its optical properties.

Research in this area is exploring the creation of materials that respond to a combination of triggers, including:

Chemical Stimuli: pH, specific ions, solvents

Physical Stimuli: Temperature, light, mechanical stress, electric or magnetic fields

The development of such materials could lead to sophisticated sensors that can differentiate between multiple analytes or "logic gates" at the material level, where a specific output is generated only when a precise combination of inputs is received. nih.gov

Integration with Additive Manufacturing Technologies

Additive manufacturing, particularly 3D printing, is revolutionizing material fabrication, and this compound is emerging as a valuable compound in this field. Its utility spans from modifying the properties of printing resins to the post-fabrication functionalization of printed objects.

One key application is the surface treatment of 3D-printed parts. cadworks3d.com Silanization of resin-based printed objects can impart desirable surface properties such as hydrophobicity, chemical resistance, and biocompatibility without altering the bulk properties of the object. cadworks3d.com This is particularly important for applications in microfluidics, where controlling the surface chemistry of channels is crucial. cadworks3d.com

Furthermore, this compound can be directly incorporated as a monomer or co-monomer into the photocurable resins used in techniques like stereolithography (SLA). Research is exploring its use as an additive to enhance the performance of materials used in 3D printing, for example, by being used as a raw material for high-color-rendering phosphors in 3D printing applications. patsnap.com

Table 3: Roles of this compound in Additive Manufacturing

| Integration Method | Objective | Potential Outcome |

|---|---|---|

| Surface Functionalization | Modifying the surface of a completed 3D print via silanization. cadworks3d.com | Creation of highly hydrophobic, anti-fouling, or biocompatible surfaces on complex 3D geometries. cadworks3d.com |

| Resin Formulation | Incorporating the silane as a cross-linking agent or additive in the liquid resin. | Improved mechanical strength, thermal stability, and adhesion of the final printed part. |

| Functional Material Additive | Using the silane as a component in functional materials, like phosphors, designed for 3D printing. patsnap.com | 3D printing of objects with integrated optical or electronic functionalities. |

The fusion of silane chemistry with additive manufacturing opens up possibilities for the rapid prototyping and production of functional devices with tailored chemical and physical properties.

Tailored Architectures for Enhanced Performance in Emerging Technologies

The ultimate goal of future research on this compound is to move beyond bulk material properties and towards the precise design of material architectures at the nanoscale. By controlling the placement and interaction of these molecules, scientists can create materials with unprecedented performance for emerging technologies.

Key areas where tailored architectures are critical include:

Advanced Electronics: In dye-sensitized solar cells, for instance, silane-functionalized nanoparticles can be used to create a capping layer at interfaces, improving device efficiency. acs.org

High-Performance Catalysis: By immobilizing catalytic sites onto a surface using silane linkers, it is possible to create highly efficient and reusable microreactors. researchgate.net

Biomedical Devices: The ability to pattern surfaces with specific chemistries allows for the creation of biosensors with high sensitivity and selectivity, as well as medical implants that can better integrate with biological tissue.

This level of control requires advanced fabrication techniques and a deep understanding of the interplay between molecular structure and material function. The versatility of this compound ensures it will remain a vital tool for chemists and materials scientists working to build the next generation of high-performance materials and devices.

Q & A

Q. What comparative studies exist between this compound and its fluorinated analogs (e.g., triethoxy(4-(trifluoromethyl)phenyl)silane) in hydrophobic coatings?

- Fluorinated analogs exhibit lower surface energies (∼15 mN/m vs. 25 mN/m for non-fluorinated) due to −CF₃ groups, as quantified by pendant drop tensiometry. However, they show reduced adhesion to polar substrates, requiring hybrid formulations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.